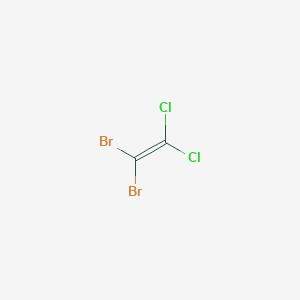

1,1-Dibromo-2,2-dichloroethene

Description

Structure

3D Structure

Properties

IUPAC Name |

1,1-dibromo-2,2-dichloroethene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2Br2Cl2/c3-1(4)2(5)6 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMIZRKBFFQIMJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(Br)Br)(Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2Br2Cl2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90537471 | |

| Record name | 1,1-Dibromo-2,2-dichloroethene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90537471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116604-05-8, 94808-55-6 | |

| Record name | 1,1-Dibromo-2,2-dichloroethene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116604058 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-Dibromo-2,2-dichloroethene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90537471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-DIBROMO-2,2-DICHLOROETHENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MS6PAR9SAL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Mechanistic Investigations

Established Synthetic Routes to 1,1-Dibromo-2,2-dichloroethene and Analogues

Traditional synthetic methods for halogenated alkenes rely on fundamental organic reactions, including elimination and addition processes. These routes are foundational for constructing the carbon-halogen bonds and the double bond of the target molecule.

Precursor Selection and Stoichiometric Considerations

The selection of appropriate starting materials is critical for the successful synthesis of this compound. The most logical and direct precursor is the corresponding saturated haloalkane, 1,1-dibromo-2,2-dichloroethane . The synthesis of this precursor would likely involve the halogenation of a less substituted ethane (B1197151) derivative. For instance, analogous reactions such as the gas-phase bromination of 1,1,1-trifluoro-2-chloroethane have been documented, indicating that direct halogenation of haloalkanes is a viable, albeit potentially aggressive, method. google.com

Another strategic approach involves starting with a partially halogenated alkene. For example, the synthesis of the isomeric compound, 1,2-dibromo-1,2-dichloroethane , is achieved by the addition of bromine across the double bond of 1,2-dichloroethylene . chemicalbook.com This highlights a common strategy: select a precursor that already contains some of the required halogen atoms and introduce the remaining ones in a subsequent step.

In more complex syntheses of related structures, such as 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane , the precursors are an alkene (3-chloro-2-(chloromethyl)propene ) and a bromine source (bromoform ). nih.gov Stoichiometry is crucial in these reactions; typically, a molar excess of the halogenating agent is used to ensure complete reaction.

Dehydrohalogenation Reactions in the Synthesis of Halogenated Alkenes

Dehydrohalogenation is a fundamental elimination reaction used to synthesize alkenes from alkyl halides. thieme-connect.de The process involves the removal of a hydrogen atom and a halogen atom from adjacent carbons, typically facilitated by a strong base. This method is a primary route for producing vinyl halides and other halogenated alkenes.

A plausible and direct pathway to This compound is the dehydrohalogenation of its saturated precursor, 1,1-dibromo-2,2-dichloroethane . This reaction would involve the elimination of a hydrogen halide (either HCl or HBr). The choice of base and reaction conditions would be critical to control the regioselectivity of the elimination and avoid side reactions. Analogous industrial processes, such as the production of vinyl chloride from 1,2-dichloroethane (B1671644) using bases like calcium hydroxide, demonstrate the feasibility of this approach for large-scale synthesis. nih.gov

The mechanism of dehydrohalogenation can proceed through different pathways, most commonly E1 or E2, depending on the substrate and reaction conditions. For polyhalogenated compounds, the E2 mechanism is often favored, involving a concerted step where the base removes a proton while the leaving group (halide) departs.

Successive dehydrohalogenation steps can also be employed. For example, the synthesis of 1-bromo-2-fluoroacetylene can start from 1,1-dibromo-2-fluoroethane , which undergoes dehydrohalogenation to form an intermediate dihaloethene, followed by a second dehydrohalogenation to yield the target alkyne. thieme-connect.de

Addition Reactions Involving Halogens and Alkynes/Alkenes

Addition reactions provide a powerful method for introducing halogen atoms to an unsaturated carbon backbone. Halogens like chlorine and bromine can add across the double bond of an alkene to produce a vicinal dihalide. pressbooks.pub This process is a cornerstone of haloalkane synthesis and a key step in multi-step routes to polyhalogenated alkenes. A prominent example is the synthesis of 1,2-dichloroethane by the addition of chlorine to ethylene (B1197577) . spectrabase.comyoutube.com

For synthesizing fully halogenated ethenes, a dihaloacetylene can serve as a precursor. For instance, a potential route to a tetrasubstituted haloethene could involve the addition of bromine (Br₂) to dichloroacetylene . The first addition would yield 1,2-dibromo-1,2-dichloroethene . The reaction of bromine with acetylene itself proceeds first to a dibromoethene intermediate, which can then react with a second equivalent of bromine to form a tetrabromoethane product. The synthesis of dichloroacetylene from trichloroethene is known, though it is considered hazardous due to its toxic and explosive nature. thieme-connect.de

Interactive Data Table: Examples of Precursors in Halogenated Alkene Synthesis

| Target/Intermediate | Precursor 1 | Precursor 2 | Reaction Type |

| This compound | 1,1-Dibromo-2,2-dichloroethane | Base (e.g., KOH) | Dehydrohalogenation |

| 1,2-Dibromo-1,2-dichloroethane | 1,2-Dichloroethylene | Bromine (Br₂) | Halogen Addition |

| Vinyl Chloride | 1,2-Dichloroethane | Base (e.g., Ca(OH)₂) | Dehydrohalogenation |

| 1,2-Dibromo-1,2-dichloroethene | Dichloroacetylene | Bromine (Br₂) | Halogen Addition |

Advanced Catalytic Approaches in this compound Synthesis

While classical methods are effective, modern organic synthesis increasingly relies on metal-catalyzed reactions to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Palladium-catalyzed reactions are particularly prominent in this field.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Stille)

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing complex organic molecules, including substituted alkenes. These reactions, recognized with the 2010 Nobel Prize in Chemistry, enable the formation of carbon-carbon bonds by coupling an organic halide with an organometallic reagent. While not typically used for simple polyhalogenated ethenes, the principles are applicable to the synthesis of more complex analogues.

Suzuki Coupling: This reaction couples an organoboron compound (like a vinylboronic acid) with an organic halide (like a vinyl bromide) in the presence of a palladium catalyst and a base.

Heck Reaction: This reaction involves the coupling of an unsaturated halide (e.g., a vinyl halide) with an alkene, catalyzed by palladium. It is a method for the arylation or vinylation of olefins.

Stille Coupling: This reaction couples an organotin compound (organostannane) with an organic halide, catalyzed by palladium.

These reactions share a common catalytic cycle that begins with the oxidative addition of the organic halide to a Pd(0) catalyst.

Interactive Data Table: Overview of Key Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Organic Halide (R¹-X) | Organometallic Reagent (R²-M) | Catalyst | Resulting Bond |

| Suzuki | Aryl/Vinyl Halide | Boronic Acid/Ester (M = B(OR)₂) | Pd(0) + Base | R¹-R² |

| Heck | Aryl/Vinyl Halide | Alkene (R²-H) | Pd(0) + Base | R¹-R² (from C-H activation) |

| Stille | Aryl/Vinyl Halide | Organostannane (M = SnR₃) | Pd(0) | R¹-R² |

| Negishi | Aryl/Vinyl Halide | Organozinc (M = ZnX) | Pd(0) | R¹-R² |

Oxidative Addition Pathways

Oxidative addition is the crucial first step in most palladium-catalyzed cross-coupling cycles. In this process, the low-valent palladium(0) catalyst inserts into the carbon-halogen bond of the organic halide substrate (R-X). This breaks the C-X bond and forms two new bonds (Pd-R and Pd-X), increasing the oxidation state of palladium from 0 to +2.

For substrates like vinyl halides, this step is particularly important because direct nucleophilic substitution at an sp²-hybridized carbon is generally not possible. The oxidative addition of vinyl halides to Pd(0) complexes has been studied in detail. The reaction often proceeds through an initial formation of a π-complex (η²-vinyl-X)Pd⁰L₂, where the alkene coordinates to the metal center. This intermediate then rearranges to the more stable square-planar Pd(II) complex, (η¹-vinyl)PdXL₂.

The rate of oxidative addition is influenced by several factors, including the nature of the halogen (reactivity order: I > Br > Cl) and the electronic properties of the ligands on the palladium catalyst. chemicalbook.com Two primary mechanisms have been proposed for this step: a three-centered concerted mechanism and a more polar nucleophilic displacement (or SNAr-like) mechanism. thieme-connect.de The preferred pathway depends on the specific substrate, the ligands, and the coordination number of the palladium complex. thieme-connect.de

Optimization of Reaction Conditions and Catalyst Systems

The synthesis of this compound, a polyhalogenated alkene, presents unique challenges due to the potential for multiple side reactions and the need for precise control over the reaction environment. While specific literature detailing the optimization of reaction conditions and catalyst systems exclusively for this compound is limited, general principles derived from the synthesis of analogous gem-dihaloalkenes can be applied.

The optimization of synthetic routes to this compound would typically involve a systematic variation of several key parameters to maximize yield and purity while minimizing reaction time and the formation of byproducts. These parameters include temperature, pressure, solvent polarity, and the stoichiometry of the reactants.

Catalyst systems play a pivotal role in directing the outcome of the synthesis. For reactions involving dehydrohalogenation of a potential precursor like 1,1,2-tribromo-2,2-dichloroethane, the choice of base and catalyst is critical. Phase-transfer catalysts, such as quaternary ammonium (B1175870) or phosphonium (B103445) salts, are often employed to facilitate the reaction between an aqueous base and an organic substrate. The efficiency of these catalysts can be fine-tuned by altering the alkyl chain length on the cation, which affects their solubility in the organic phase.

For syntheses involving Wittig-type reactions with a dihalomethylenating agent, the choice of the phosphine (B1218219) and the base used to generate the ylide are crucial. The nature of the solvent also significantly influences the reaction, with ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether being common choices.

The following interactive table summarizes hypothetical optimization parameters for the synthesis of this compound based on analogous reactions.

Interactive Data Table: Hypothetical Optimization of Synthesis Parameters

| Parameter | Range/Options | Expected Outcome on Yield/Purity |

|---|---|---|

| Temperature | -78°C to 100°C | Lower temperatures may increase selectivity; higher temperatures may increase reaction rate but also byproduct formation. |

| Solvent | THF, Dichloromethane, Toluene | Polarity can influence reaction rates and solubility of intermediates and catalysts. |

| Base (for elimination) | KOH, NaOH, t-BuOK | Stronger, non-nucleophilic bases are often preferred to minimize substitution reactions. |

| Catalyst (Phase Transfer) | Quaternary Ammonium Salts | Structure of the cation influences efficiency. |

Reaction Pathways and Transformation Mechanisms

The reactivity of this compound is dictated by the presence of the electron-withdrawing halogen atoms and the carbon-carbon double bond. This combination allows for a variety of transformation mechanisms.

Electrophilic and Nucleophilic Addition Reactions at the Double Bond

The electron-deficient nature of the double bond in this compound, caused by the inductive effect of the four halogen atoms, generally disfavors classical electrophilic addition reactions. libretexts.orgchemguide.co.uk Electrophiles, which are electron-seeking species, are less likely to attack the already electron-poor double bond. However, under forcing conditions or with highly reactive electrophiles, such additions might occur. The mechanism would likely proceed through a carbocation intermediate, which would be destabilized by the adjacent electron-withdrawing halogens. savemyexams.com

Conversely, the double bond is activated towards nucleophilic attack. Nucleophiles can add to one of the carbon atoms of the double bond, leading to a carbanionic intermediate. This intermediate can then be protonated or react with another electrophile to yield the final product. The regioselectivity of the attack would be influenced by the relative electron-withdrawing abilities of the bromine and chlorine atoms.

Radical-Mediated Transformations and Polymerization Tendencies

Due to the presence of numerous halogen atoms, this compound can participate in radical reactions. Homolytic cleavage of a carbon-halogen bond can be initiated by UV light or radical initiators, leading to the formation of a vinyl radical. This radical can then undergo further reactions, such as addition to other unsaturated molecules or abstraction of a hydrogen atom.

The potential for radical polymerization of this compound exists, although it is expected to be less facile than for less substituted ethenes. The steric bulk of the four halogen atoms would likely hinder the propagation step of the polymerization process.

α-Elimination Leading to Carbene Intermediates

A significant reaction pathway for gem-dihaloalkenes is α-elimination, which leads to the formation of highly reactive carbene intermediates. libretexts.orgyoutube.com In the case of this compound, treatment with a strong, non-nucleophilic base can lead to the abstraction of a bromine cation (or a two-step process involving initial formation of a carbanion followed by loss of a bromide ion), generating a bromochlorovinylidene carbene. This carbene can then undergo various characteristic reactions, such as cyclopropanation with alkenes or insertion into C-H bonds.

Dehalogenation and Reductive Elimination Mechanisms

The halogen atoms in this compound can be removed through dehalogenation reactions using various reducing agents. These reactions can proceed through different mechanisms depending on the reducing agent and reaction conditions. For example, treatment with zinc dust can lead to the formation of a zinc carbenoid, which can then eliminate to form an alkyne or undergo other transformations.

Reductive elimination is another possible pathway, particularly in the context of organometallic chemistry. Oxidative addition of a low-valent metal complex to one of the carbon-halogen bonds could be followed by reductive elimination of a dihalogen molecule or a mixed halogen species.

This compound as a Versatile Synthetic Intermediate

The diverse reactivity of this compound makes it a potentially valuable, albeit specialized, building block in organic synthesis. Its ability to serve as a precursor to carbenes and to participate in cross-coupling reactions are particularly noteworthy.

For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, could be employed to selectively replace one or more of the halogen atoms with other functional groups, leading to the synthesis of highly substituted and complex alkenes. nih.govrsc.orgresearchgate.net The differential reactivity of the C-Br and C-Cl bonds could potentially allow for sequential and controlled functionalization.

The generation of a bromochlorovinylidene carbene from this compound opens up possibilities for the synthesis of unique cyclopropane (B1198618) derivatives that would be difficult to access through other means. These cyclopropanes can then serve as intermediates for further synthetic transformations.

The following table summarizes the potential synthetic applications of this compound.

Interactive Data Table: Potential Synthetic Applications

| Reaction Type | Intermediate/Product | Potential Application |

|---|---|---|

| Cross-Coupling | Substituted Alkenes | Synthesis of complex organic molecules, functional materials. |

| α-Elimination | Bromochlorovinylidene Carbene | Synthesis of gem-bromochlorocyclopropanes. |

| Dehalogenation | Alkynes/Organometallics | Precursors for further functionalization. |

| Nucleophilic Addition | Functionalized Alkanes | Introduction of new functional groups. |

Precursor in the Synthesis of Polysubstituted Alkenes and Heterocycles

While the specific use of this compound in the synthesis of polysubstituted alkenes and heterocycles is not extensively documented in readily available scientific literature, the general reactivity of gem-dihaloalkenes provides a framework for its potential applications. Compounds of this class are well-established precursors for the generation of highly substituted alkenes through sequential cross-coupling reactions. For instance, palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are commonly employed to introduce different substituents in a stepwise manner onto the double bond of 1,1-dibromoalkenes, yielding trisubstituted alkenes with high stereocontrol.

Similarly, the synthesis of heterocycles from gem-dihaloalkenes is a known strategy. These reactions often proceed through the formation of a key intermediate that can then undergo cyclization. Although specific examples involving this compound are scarce, related gem-dibromo and gem-dichloroalkenes have been shown to react with various nucleophiles to form a range of heterocyclic systems.

Applications in the Construction of Fused Bicyclic Compounds

A notable application of compounds within the 1,1-dihalo-1-alkene family is in the efficient synthesis of fused bicyclic structures. Research has demonstrated that these substrates can undergo an intramolecular bis(carbopalladation) reaction, providing a powerful tool for the construction of 5,6-, 6,6-, 6,7-, and 7,7-fused bicyclic systems.

The mechanism of this transformation is believed to proceed through a stepwise oxidative addition of the dihaloalkene to a palladium(0) catalyst, followed by a cyclic carbopalladation and subsequent β-elimination. This process allows for the formation of two new carbon-carbon bonds in a single synthetic operation, leading to the rapid assembly of complex bicyclic cores. While the original research focused on 1,1-dibromo-1-alkenes with hydrocarbon substituents, the presence of chlorine atoms in this compound would be expected to influence the electronic properties and reactivity of the alkene, potentially offering unique synthetic opportunities in this area.

Table 1: Examples of Fused Bicyclic Compounds Synthesized from 1,1-Dihalo-1-alkenes

| Starting Material Class | Fused Bicyclic Product |

| 1,1-Dihalo-1-alkenes | 5,6-fused systems |

| 1,1-Dihalo-1-alkenes | 6,6-fused systems |

| 1,1-Dihalo-1-alkenes | 6,7-fused systems |

| 1,1-Dihalo-1-alkenes | 7,7-fused systems |

Note: This table represents the general applicability of the methodology to the class of 1,1-dihalo-1-alkenes, as specific examples with this compound were not detailed in the surveyed literature.

Role in Cascade and Domino Reactions

Cascade and domino reactions, which involve a series of consecutive transformations in a single pot, represent a highly efficient approach to the synthesis of complex molecules. The high degree of functionalization in this compound makes it a theoretical candidate for initiating such reaction sequences. The differential reactivity of the bromine and chlorine atoms, as well as the carbon-carbon double bond, could potentially be exploited to trigger a cascade of bond-forming events.

However, a review of the available scientific literature does not provide specific examples of this compound being utilized in cascade or domino reactions. The principles of such reactions often rely on the careful design of substrates that can undergo a programmed sequence of intramolecular or intermolecular events. While the potential for this compound to act as a linchpin in such sequences is intriguing, further research is required to realize this synthetic strategy.

Advanced Analytical Methodologies for Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for the separation and quantification of 1,1-dibromo-2,2-dichloroethene from complex matrices. The choice of technique is dictated by the sample matrix, the concentration of the analyte, and the specific analytical goals.

Gas Chromatography-Mass Spectrometry (GC-MS) for Environmental Trace Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile organic compounds (VOCs) like this compound in environmental samples. Its high sensitivity and specificity make it ideal for detecting trace levels of contaminants in matrices such as water, soil, and air.

In a typical GC-MS analysis, the sample is introduced into the gas chromatograph, where it is vaporized. The volatile components are then separated based on their boiling points and interactions with the stationary phase of the capillary column. As the separated components elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a unique fragmentation pattern that acts as a molecular fingerprint, allowing for definitive identification of the compound.

For the analysis of this compound, a non-polar or medium-polarity capillary column is typically employed. The mass spectrometer can be operated in either full-scan mode to identify unknown compounds or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantification of target analytes. The presence of bromine and chlorine isotopes in this compound results in a characteristic isotopic pattern in the mass spectrum, which further aids in its unambiguous identification.

Table 1: Representative GC-MS Parameters for the Analysis of this compound

| Parameter | Value |

| Gas Chromatograph (GC) | |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Inlet Temperature | 250 °C |

| Injection Mode | Splitless |

| Carrier Gas | Helium |

| Oven Program | Initial temp 40°C (hold 2 min), ramp to 250°C at 10°C/min, hold 5 min |

| Mass Spectrometer (MS) | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range (Full Scan) | 40-350 amu |

| Selected Ions (SIM Mode) | m/z 177, 179, 254, 256 |

| Transfer Line Temperature | 280 °C |

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Product Analysis

High-performance liquid chromatography (HPLC) is a versatile technique that can be employed for the analysis of this compound, particularly in the context of reaction monitoring and product analysis where the compound may be present in a mixture with non-volatile starting materials or products. Unlike GC, HPLC is suitable for a wider range of compounds, including those that are thermally labile.

For the separation of halogenated ethenes, reversed-phase HPLC is a common approach. In this mode, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. Detection is often achieved using a diode-array detector (DAD) or a UV-Vis detector, which measures the absorbance of the eluting compounds at a specific wavelength. For more definitive identification, HPLC can be coupled with a mass spectrometer (LC-MS).

The development of an HPLC method for this compound would involve optimizing the mobile phase composition, flow rate, and column temperature to achieve adequate separation from other components in the sample matrix.

Table 2: Illustrative HPLC Parameters for the Analysis of this compound

| Parameter | Value |

| Column | C18, 150 mm x 4.6 mm ID, 5 µm particle size |

| Mobile Phase | Acetonitrile:Water (70:30, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector | Diode-Array Detector (DAD) |

| Wavelength | 210 nm |

Headspace-Gas Chromatography (HS-GC-MS) for Volatile Compound Profiling

Headspace-gas chromatography-mass spectrometry (HS-GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds in solid or liquid samples. This method is particularly advantageous for complex matrices as it minimizes matrix effects by analyzing the vapor phase in equilibrium with the sample.

In HS-GC-MS, the sample is placed in a sealed vial and heated to a specific temperature, allowing the volatile components, including this compound, to partition into the headspace (the gas phase above the sample). A portion of the headspace is then automatically sampled and injected into the GC-MS system for separation and detection. This technique is highly reproducible and can be fully automated, making it suitable for high-throughput analysis. The sensitivity of the method can be enhanced by optimizing parameters such as the incubation temperature and time, and the sample volume.

Table 3: Typical HS-GC-MS Conditions for the Analysis of this compound in Water

| Parameter | Value |

| Headspace Autosampler | |

| Vial Size | 20 mL |

| Sample Volume | 10 mL |

| Incubation Temperature | 80 °C |

| Incubation Time | 30 min |

| Injection Volume | 1 mL |

| Gas Chromatograph (GC) | |

| Column | 30 m x 0.32 mm ID, 1.8 µm film thickness (e.g., DB-624) |

| Oven Program | Initial temp 35°C (hold 5 min), ramp to 200°C at 15°C/min, hold 2 min |

| Mass Spectrometer (MS) | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 35-300 amu |

Purge-and-Trap (P&T) Methods for Sample Enrichment

Purge-and-trap (P&T) is a dynamic headspace technique used for the pre-concentration of volatile organic compounds from aqueous and solid samples, thereby significantly enhancing the sensitivity of subsequent GC or GC-MS analysis. This method is particularly effective for the trace-level determination of this compound in environmental samples. gcms.cz

The P&T process involves bubbling an inert gas (the purge gas, typically helium or nitrogen) through the sample. The volatile compounds are stripped from the sample matrix and carried by the purge gas to a trap containing one or more sorbent materials. After the purging is complete, the trap is rapidly heated, and the trapped analytes are desorbed and transferred to the GC column for analysis. The choice of sorbent materials in the trap is crucial and is dependent on the target analytes. For a broad range of VOCs, including halogenated hydrocarbons, a multi-sorbent trap is often used. cluin.org

Table 4: Representative Purge-and-Trap Parameters for this compound Analysis

| Parameter | Value |

| Sample Volume | 5-25 mL |

| Purge Gas | Helium |

| Purge Flow Rate | 40 mL/min |

| Purge Time | 11 min |

| Purge Temperature | Ambient or slightly elevated |

| Trap Sorbents | Tenax®, silica (B1680970) gel, and carbon molecular sieve |

| Desorption Temperature | 250 °C |

| Desorption Time | 2 min |

Spectroscopic Approaches for Structural and Mechanistic Elucidation

Spectroscopic techniques are indispensable for the detailed structural characterization of molecules and for gaining insights into reaction mechanisms.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Reaction Progress Monitoring

The key vibrational modes for this compound are expected to arise from the carbon-carbon double bond (C=C), carbon-chlorine (C-Cl) bonds, and carbon-bromine (C-Br) bonds. The C=C stretching vibration in halogenated ethenes typically appears in the region of 1570-1650 cm⁻¹. The presence of heavy halogen atoms is known to influence the frequency of this vibration.

The C-Cl stretching vibrations are generally observed in the range of 600-850 cm⁻¹, while the C-Br stretches are found at lower wavenumbers, typically between 500 and 650 cm⁻¹. The specific positions of these bands are sensitive to the number and position of the halogen substituents.

Raman spectroscopy is particularly well-suited for the analysis of the C=C bond due to its non-polar nature, which often results in a strong Raman signal. In contrast, the polar C-Cl and C-Br bonds are expected to be more prominent in the IR spectrum. The complementary nature of IR and Raman spectroscopy can, therefore, provide a comprehensive vibrational profile of the molecule.

Monitoring the progress of reactions involving this compound, such as degradation or synthesis, can be achieved by tracking the appearance or disappearance of characteristic vibrational bands. For instance, the reduction of the C=C bond would lead to the disappearance of its characteristic stretching frequency and the appearance of new bands corresponding to C-C single bonds.

Table 1: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted IR Frequency Range (cm⁻¹) | Predicted Raman Frequency Range (cm⁻¹) |

| C=C | Stretching | 1570 - 1650 | 1570 - 1650 |

| C-Cl | Stretching | 600 - 850 | 600 - 850 |

| C-Br | Stretching | 500 - 650 | 500 - 650 |

Note: The predicted frequency ranges are based on data for similar halogenated ethenes and may vary for this compound.

Mass Spectrometry (MS/MS) for Elucidating Degradation Pathways

Mass spectrometry (MS) is an indispensable tool for identifying unknown compounds and elucidating reaction mechanisms by providing information about the mass-to-charge ratio (m/z) of molecular ions and their fragments. Tandem mass spectrometry (MS/MS) further enhances this capability by allowing for the isolation and fragmentation of specific ions, which is invaluable for studying the degradation pathways of compounds like this compound.

In the mass spectrum of this compound, the molecular ion peak would exhibit a characteristic isotopic pattern due to the presence of two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) and two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl in approximately a 3:1 ratio). This would result in a cluster of peaks for the molecular ion.

The fragmentation of this compound under electron ionization would likely involve the cleavage of carbon-halogen bonds. The loss of a bromine or chlorine atom would be a primary fragmentation pathway, leading to the formation of characteristic fragment ions. The relative abundance of these fragments can provide insights into the bond strengths within the molecule.

By using MS/MS, researchers can select a specific degradation product of this compound, induce its fragmentation, and analyze the resulting fragment ions. This process helps to piece together the structure of the degradation product and, by extension, the degradation pathway. For example, if a degradation product is suspected to be a dechlorinated or debrominated intermediate, MS/MS can confirm this by identifying fragment ions that correspond to the loss of a halogen atom from the parent ion of the intermediate.

Table 2: Potential Fragment Ions in the Mass Spectrum of this compound

| Ion | Description | Predicted m/z (most abundant isotopes) |

| [C₂Br₂Cl₂]⁺ | Molecular Ion | 252 |

| [C₂BrCl₂]⁺ | Loss of a Bromine atom | 173 |

| [C₂Br₂Cl]⁺ | Loss of a Chlorine atom | 217 |

| [C₂BrCl]⁺ | Loss of a Bromine and a Chlorine atom | 138 |

Note: The m/z values are calculated using the most abundant isotopes (¹²C, ⁷⁹Br, ³⁵Cl) and represent the most intense peak in the isotopic cluster for each fragment.

Electrochemical Techniques for Detection and Characterization

Electrochemical techniques offer a sensitive and often cost-effective approach for the detection and characterization of electroactive compounds. Halogenated compounds like this compound are known to be electrochemically active, typically undergoing reductive dehalogenation at an electrode surface.

Cyclic voltammetry (CV) is a common technique used to study the electrochemical behavior of a compound. A cyclic voltammogram for this compound would be expected to show one or more reduction peaks corresponding to the sequential cleavage of the carbon-halogen bonds. The potential at which these peaks occur provides information about the ease of reduction of the different halogen atoms. Generally, carbon-bromine bonds are easier to reduce than carbon-chlorine bonds.

The electrochemical reduction of this compound likely proceeds through a stepwise mechanism, with the number of electrons transferred at each step providing insight into the reaction pathway. Controlled-potential electrolysis can be used to carry out the bulk reduction of the compound, and the resulting products can be identified using other analytical techniques such as gas chromatography or mass spectrometry.

More sensitive electrochemical techniques, such as differential pulse voltammetry or square-wave voltammetry, could be developed for the quantitative analysis of this compound at trace levels. These methods offer lower detection limits compared to cyclic voltammetry, making them suitable for environmental monitoring applications.

Development and Validation of Novel Analytical Methods for Environmental Matrices

The detection and quantification of this compound in complex environmental matrices such as water and soil require robust and validated analytical methods. While specific novel methods for this particular compound are not widely reported, established methods for other volatile organic compounds (VOCs) and halogenated hydrocarbons can be adapted and validated.

Gas chromatography coupled with a sensitive detector, such as a mass spectrometer (GC-MS) or an electron capture detector (GC-ECD), is the most common approach for the analysis of such compounds in environmental samples. Sample preparation is a critical step and typically involves techniques like purge-and-trap or solid-phase microextraction (SPME) to extract and concentrate the analyte from the sample matrix.

The development of a new analytical method for this compound would involve optimizing several parameters, including the choice of the GC column, temperature programming, and detector settings. For MS detection, the selection of characteristic ions for selective ion monitoring (SIM) or multiple reaction monitoring (MRM) would enhance the selectivity and sensitivity of the method.

Method validation is essential to ensure the reliability of the analytical data. This process involves the evaluation of several key performance parameters, as outlined in regulatory guidelines.

Table 3: Key Parameters for the Validation of an Analytical Method for this compound

| Validation Parameter | Description |

| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. |

| Accuracy | The closeness of the measured value to the true value, often assessed using certified reference materials or spiking experiments. |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the standard deviation or relative standard deviation. |

| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected but not necessarily quantified. |

| Limit of Quantitation (LOQ) | The lowest concentration of an analyte that can be determined with acceptable precision and accuracy. |

| Specificity/Selectivity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. |

By systematically developing and validating analytical methods, researchers can ensure the generation of high-quality data for the assessment of the environmental impact of this compound.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Studies of Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the stability, electronic distribution, and spectroscopic properties of 1,1-dibromo-2,2-dichloroethene.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. It offers a favorable balance between computational cost and accuracy, making it a standard tool for determining the equilibrium geometries and energetic properties of molecules.

For this compound, DFT calculations would typically begin with a geometry optimization to find the lowest energy arrangement of atoms, corresponding to the molecule's ground state structure. This involves selecting an appropriate functional (e.g., B3LYP, PBE0, M06-2X) and a basis set (e.g., 6-311+G(d,p), def2-TZVP) that can accurately describe the electronic environment, particularly the heavy bromine and chlorine atoms. The optimization process yields key structural parameters such as bond lengths and angles.

Following geometry optimization, further calculations can determine important energetic properties. These include the total electronic energy, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the HOMO-LUMO gap, which is an indicator of the molecule's kinetic stability and chemical reactivity.

Table 1: Illustrative DFT-Calculated Properties for this compound This table presents hypothetical data to demonstrate typical results from DFT calculations.

| Property | Calculated Value | Units |

| Geometric Parameters | ||

| C=C Bond Length | 1.345 | Å |

| C-Cl Bond Length | 1.721 | Å |

| C-Br Bond Length | 1.890 | Å |

| Cl-C-Cl Bond Angle | 114.5 | Degrees |

| Br-C-Br Bond Angle | 115.0 | Degrees |

| Energetic Properties | ||

| Total Electronic Energy | -5420.123 | Hartree |

| HOMO Energy | -7.15 | eV |

| LUMO Energy | -1.23 | eV |

| HOMO-LUMO Gap | 5.92 | eV |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, such as CCSD(T), provide higher accuracy for electronic energy calculations.

These high-accuracy methods are often used to obtain benchmark energies for a molecule, serving as a "gold standard" to validate the results from less computationally expensive methods like DFT. For this compound, single-point energy calculations using a method like CCSD(T) with a large basis set would be performed on the DFT-optimized geometry to yield a highly accurate electronic energy. Comparing this value with the DFT energy helps to assess the performance of the chosen functional for this specific class of halogenated compounds.

Table 2: Example Comparison of Calculated Electronic Energies for this compound This table provides a hypothetical comparison to illustrate the relative energies obtained from different computational methods.

| Method | Basis Set | Relative Energy (kcal/mol) |

| Hartree-Fock (HF) | def2-TZVP | +15.5 |

| B3LYP (DFT) | def2-TZVP | +1.2 |

| MP2 | def2-TZVP | +0.8 |

| CCSD(T) | def2-TZVP | 0.0 (Reference) |

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is indispensable for mapping out the pathways of chemical reactions, identifying intermediate species, and determining the energy barriers that control reaction rates.

A chemical reaction proceeds from reactants to products via a high-energy state known as the transition state (TS). The energy difference between the reactants and the transition state is the activation energy or reaction barrier, which is a critical factor in determining the reaction rate.

Computational methods can locate the precise geometry of a transition state on the potential energy surface. Algorithms such as the synchronous transit-guided quasi-Newton (STQN) method are employed to find this first-order saddle point. Once the TS geometry is found, a frequency calculation is performed to confirm its identity; a true transition state has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. The reaction barrier is then calculated as the difference in energy between the optimized transition state and the initial reactants.

Table 3: Illustrative Energy Profile for a Hypothetical Reaction of this compound This table shows hypothetical energies for the addition of a hydroxyl radical, demonstrating the calculation of a reaction barrier.

| Species | Relative Energy (kcal/mol) |

| Reactants (C₂Br₂Cl₂ + •OH) | 0.0 |

| Transition State | +8.5 |

| Products | -25.0 |

| Calculated Forward Barrier | +8.5 |

After identifying a transition state, an Intrinsic Reaction Coordinate (IRC) calculation is performed to verify that it connects the correct reactants and products. missouri.edu The IRC method involves tracing the minimum energy path downhill from the transition state in both the forward and reverse directions. scm.comq-chem.com A successful IRC calculation confirms the reaction pathway by showing the energy profile smoothly descending from the transition state to the energy minima of the intended reactants on one side and the products on the other, thus validating the proposed reaction mechanism. missouri.eduresearchgate.net

Reactions are often performed in a solvent, which can significantly influence reaction pathways and energy barriers through interactions with the solute molecules. Computational models can account for these effects. Implicit solvation models, such as the Polarizable Continuum Model (PCM), are a common and efficient approach. In this model, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed within a cavity in this medium.

By performing geometry optimizations and energy calculations with a PCM, it is possible to determine how the presence of a solvent alters the energies of reactants, products, and transition states. This allows for the calculation of reaction barriers in solution, which are often more relevant to experimental conditions than gas-phase calculations. The choice of solvent in the model can be varied to predict how reaction rates might change in different chemical environments.

Table 4: Illustrative Solvation Effects on the Energy of this compound This table presents hypothetical data showing how the calculated energy of the molecule might change in different solvent environments using a PCM.

| Environment | Dielectric Constant (ε) | Calculated Relative Energy (kcal/mol) |

| Gas Phase | 1 | 0.0 (Reference) |

| Toluene | 2.4 | -1.5 |

| Dichloromethane | 8.9 | -3.8 |

| Acetonitrile (B52724) | 37.5 | -5.1 |

| Water | 78.4 | -5.5 |

Conformational Analysis and Stereochemical Considerations

Computational analysis of a molecule's conformation is fundamental to understanding its structure, stability, and reactivity. This typically involves exploring the molecule's potential energy surface to identify stable conformers and the energy barriers that separate them.

Potential Energy Surface Mapping

A potential energy surface (PES) is a multidimensional map that relates the energy of a molecule to its geometric structure. libretexts.orgwikipedia.orglibretexts.org For a given molecule, computational methods can systematically change geometric parameters—such as bond lengths, bond angles, and dihedral angles—and calculate the corresponding energy to build a comprehensive PES. youtube.communi.cz Minima on this surface correspond to stable isomers or conformers, while saddle points represent transition states for conversion between them. libretexts.org

For this compound, a complete PES mapping would provide insight into the energetic consequences of distorting the molecule from its planar equilibrium geometry. However, a search of scientific databases and computational chemistry literature did not yield any studies that have performed a detailed PES mapping for this specific compound.

Rotational Barriers and Isomerism

The concept of rotational barriers is crucial for understanding dynamic processes like conformational changes. In molecules with single bonds, rotation is relatively free, leading to different spatial arrangements known as conformers (e.g., staggered and eclipsed forms of ethane). nih.govacs.org The energy required to rotate around a single bond is the rotational barrier.

In the case of this compound, the central bond is a carbon-carbon double bond (C=C). Rotation around this bond is highly restricted and requires a significant amount of energy—enough to break the pi bond. This energy barrier is not considered a conformational barrier but rather a barrier to isomerization.

Stereochemically, this compound does not exhibit geometric (cis/trans or E/Z) isomerism. This is because one of the carbon atoms is bonded to two identical bromine atoms, and the other is bonded to two identical chlorine atoms. For geometric isomerism to occur, each carbon of the double bond must be attached to two different groups. docbrown.info Consequently, there are no stable stereoisomers of this compound to be interconverted via rotation around the double bond. No published computational studies providing a value for the high-energy barrier to this rotation for this compound could be located.

Prediction of Environmental Fate Parameters and Reactivity Descriptors

Computational models are increasingly used to predict how chemicals will behave in the environment, including their degradation rates and partitioning between different environmental compartments (e.g., air, water, soil). rsc.orgrsc.orgmdpi.com These predictive tools are valuable for assessing the risk of new and existing chemicals.

Quantitative Structure-Activity Relationships (QSARs) for Abiotic Degradation Rates

Quantitative Structure-Activity Relationships (QSARs) are computational models that correlate the chemical structure of a compound with its properties, such as its rate of degradation. ut.eenih.gov For abiotic degradation (degradation not involving living organisms), QSARs can predict reaction half-lives based on molecular descriptors that quantify aspects of the chemical's structure (e.g., electronic properties, size, shape). ethz.ch

While general QSAR models exist for predicting the degradation of halogenated aliphatic compounds, no specific models or studies were found that have been applied to this compound. nih.gov Developing a reliable QSAR prediction requires a model trained on a set of structurally similar compounds with known degradation rates. Without such a specific study, it is not possible to provide a data table of predicted abiotic degradation rates for this compound.

Molecular Dynamics Simulations for Environmental Partitioning

Molecular dynamics (MD) is a simulation technique that models the physical movements of atoms and molecules over time. up.pt In environmental science, MD simulations can be used to understand and predict how a chemical will partition between different phases, such as water and octanol (B41247) (a surrogate for fatty tissues) or water and air. nih.govacs.org These simulations provide insights into the intermolecular forces governing the distribution of a chemical in the environment.

Despite the power of this technique, the scientific literature does not appear to contain any studies that have used molecular dynamics simulations to investigate the environmental partitioning of this compound. Such a study would require defining a force field to describe the interactions of the molecule with its surroundings (e.g., water molecules) and running extensive simulations to calculate properties like the free energy of solvation, which is used to determine partition coefficients. Without these specific research findings, a detailed discussion and data on its environmental partitioning behavior cannot be provided.

Emerging Research Directions and Future Perspectives

Development of Green Chemistry Approaches for Sustainable Synthesis

The synthesis of halogenated compounds like 1,1-Dibromo-2,2-dichloroethene is traditionally reliant on methods that can involve hazardous reagents and generate significant waste. The principles of green chemistry are increasingly being applied to develop more sustainable synthetic routes that are safer, more efficient, and have a reduced environmental footprint.

One promising area of research is the use of ionic liquids as alternative reaction media. acs.orgorganic-chemistry.org Unlike volatile organic solvents, ionic liquids have negligible vapor pressure, which minimizes air pollution and exposure risks. acs.org Research into the halogenation of alkenes and alkynes in room-temperature ionic liquids has shown high stereoselectivity and the potential for solvent recycling, offering a greener alternative to conventional methods. acs.orgorganic-chemistry.org While specific methodologies for the synthesis of this compound in ionic liquids are still under investigation, the successful application of this approach to related compounds suggests a viable future direction. google.com

Another avenue of exploration is the application of enzymatic catalysis . Enzymes offer high specificity and can operate under mild reaction conditions, reducing energy consumption and the formation of unwanted byproducts. nih.gov The development of robust enzymes capable of catalyzing the specific halogenation steps required for the synthesis of this compound could revolutionize its production, making it a more sustainable process.

| Green Synthesis Approach | Potential Advantages for this compound Synthesis | Current Research Status |

| Ionic Liquids | Reduced solvent volatility and air pollution, potential for solvent recycling, high stereoselectivity. acs.orgorganic-chemistry.org | Demonstrated for halogenation of other alkenes and alkynes; specific application to this compound is a future research area. acs.orgorganic-chemistry.orggoogle.com |

| Enzymatic Catalysis | High specificity, mild reaction conditions, reduced energy consumption and byproducts. nih.gov | A developing field with potential for highly selective halogenation reactions. |

| Mechanochemical Synthesis | Solvent-free or reduced solvent use, increased energy efficiency. | An emerging green chemistry technique with broad applicability that could be explored for this synthesis. |

Advanced Remediation Technologies for Contaminated Environments

The persistence of halogenated ethenes in the environment necessitates the development of advanced remediation technologies. Future research is focused on moving beyond traditional methods towards more efficient and sustainable cleanup strategies for soil and groundwater contaminated with compounds like this compound.

Nanotechnology-based remediation is a rapidly advancing field with significant potential. nih.govfrontiersin.org Nanomaterials, due to their high surface-area-to-volume ratio, exhibit enhanced reactivity for the degradation of pollutants. nih.gov For instance, nanoscale zero-valent iron (nZVI) has been shown to be effective in the reductive dechlorination of various chlorinated solvents. cluin.orgepa.gov The application of nZVI or bimetallic nanoparticles could offer a viable in-situ remediation strategy for this compound, breaking it down into less harmful substances. cluin.org

Bioremediation offers another sustainable approach by harnessing the metabolic capabilities of microorganisms to degrade contaminants. nih.govepa.gov While specific microbes that can metabolize this compound have yet to be extensively studied, research on the bioremediation of related compounds like 1,2-dibromoethane (B42909) and 1,2-dichloroethane (B1671644) provides a strong foundation. nih.govnih.govresearchgate.net Future work will likely focus on identifying and cultivating microbial consortia capable of efficiently degrading this compound, potentially through cometabolism, where the microbes degrade the contaminant while feeding on another substrate. researchgate.net

| Remediation Technology | Mechanism of Action | Applicability to this compound |

| Nanotechnology (e.g., nZVI) | Reductive dechlorination of halogenated compounds. cluin.orgepa.gov | Potentially effective for in-situ degradation in soil and groundwater. nih.govfrontiersin.org |

| Bioremediation | Microbial metabolism of the contaminant into less toxic substances. nih.govepa.gov | A promising and sustainable approach, requiring further research to identify effective microbial strains. nih.govresearchgate.net |

| Advanced Oxidation Processes (AOPs) | Generation of highly reactive hydroxyl radicals to oxidize and mineralize organic pollutants. | A powerful ex-situ or in-situ treatment option for recalcitrant compounds. |

| Catalytic Hydrodehalogenation | Use of a catalyst to replace halogen atoms with hydrogen. | A potential avenue for the complete detoxification of the compound. |

Role of this compound in Complex Chemical Systems

The atmospheric fate of volatile halogenated compounds is of particular interest. Once released into the atmosphere, this compound is likely to undergo photochemical reactions, primarily initiated by hydroxyl radicals (•OH). cdc.govepa.gov The study of the atmospheric transformation of other brominated compounds indicates that such reactions can lead to the formation of various degradation products, some of which may also be of environmental concern. nih.gov Future modeling and experimental studies will be essential to determine the atmospheric lifetime of this compound and identify its transformation products.

In aquatic and soil environments, the persistence and mobility of this compound are key concerns. cdc.gov It is known to be a potential breakdown product of other contaminants and can leach into groundwater. epa.govcdc.gov Research is needed to understand its sorption behavior in different soil types, its potential for bioaccumulation in aquatic organisms, and its transformation under various redox conditions. Investigating its role as a potential intermediate in the degradation of more complex halogenated pollutants is also a critical area for future studies. researchgate.net

Integration of Cheminformatics and Machine Learning for Predictive Modeling

The fields of cheminformatics and machine learning are revolutionizing chemical research by enabling the prediction of molecular properties and activities, thereby accelerating research and reducing the need for extensive laboratory testing.

Quantitative Structure-Activity Relationship (QSAR) models are being developed to predict the environmental fate and toxicity of chemicals based on their molecular structure. nih.govnih.gov For a compound like this compound, QSAR models could be employed to estimate its persistence, potential for bioaccumulation, and toxicity to various organisms. techno-press.org While specific QSAR models for this compound are not yet established, the methodologies are well-developed for other persistent organic pollutants and could be readily adapted. nih.gov

Machine learning algorithms are also being used to predict chemical reactivity and degradation pathways. nih.govresearchgate.net By training models on large datasets of known reactions, it is possible to predict the likely transformation products of this compound under different environmental conditions. nih.gov This predictive capability can guide remediation efforts and risk assessments.

| Computational Approach | Application to this compound | Potential Impact |

| QSAR Modeling | Prediction of environmental persistence, bioaccumulation, and toxicity. nih.govnih.gov | Faster and more cost-effective risk assessment. |

| Machine Learning | Prediction of degradation pathways and reactivity in various environmental matrices. nih.govresearchgate.net | Improved understanding of environmental fate and guidance for remediation strategies. |

| Computational Chemistry | Elucidation of reaction mechanisms and prediction of spectroscopic properties. | Deeper mechanistic insights and support for analytical method development. |

Design of Next-Generation Analytical Tools for Environmental Monitoring and Mechanistic Studies

Accurate and real-time monitoring of this compound in the environment is essential for assessing contamination levels and the effectiveness of remediation efforts. The development of next-generation analytical tools is focused on portability, sensitivity, and specificity.

Portable mass spectrometers are emerging as powerful tools for the on-site, real-time detection of volatile organic compounds (VOCs). researchgate.netnih.govresearchgate.netrsc.orgmdpi.com These instruments would allow for rapid screening of contaminated sites, providing immediate data to guide remediation activities. The miniaturization of mass spectrometry technology is making it more accessible for field applications. nih.govresearchgate.netrsc.org

Hyperspectral imaging is another innovative technique that holds promise for the non-invasive detection of soil contamination. saiwa.airesearchgate.netwikipedia.orgcopernicus.org By analyzing the spectral reflectance of the soil, it may be possible to identify the presence and map the extent of contamination with halogenated compounds like this compound. saiwa.airesearchgate.net This technology could provide a rapid and comprehensive assessment of large contaminated areas. copernicus.orgnih.gov

The development of highly specific biosensors is also a key area of research. These devices utilize biological recognition elements, such as enzymes or antibodies, to detect specific chemical compounds. A CRISPR-based biosensor, for instance, could be engineered to provide highly sensitive and specific detection of this compound in environmental samples.

| Analytical Tool | Principle of Operation | Advantages for Monitoring this compound |

| Portable Mass Spectrometry | On-site analysis of the mass-to-charge ratio of molecules. researchgate.netnih.gov | Real-time detection and identification of volatile contaminants in the field. researchgate.netrsc.orgmdpi.com |

| Hyperspectral Imaging | Analysis of the spectral reflectance of materials to identify their composition. wikipedia.org | Non-invasive, rapid mapping of soil contamination over large areas. saiwa.airesearchgate.netcopernicus.orgnih.gov |

| CRISPR-based Biosensors | Utilizes the specificity of CRISPR-Cas systems for molecular recognition. | High sensitivity and specificity for the target analyte. |

Q & A

Q. What are the recommended synthetic routes for 1,1-dibromo-2,2-dichloroethene, and how can reaction efficiency be optimized?

A two-step halogenation approach is commonly employed. First, ethylene is chlorinated using FeCl₃ as a catalyst under controlled temperatures (40–60°C) to yield 1,2-dichloroethylene. Subsequent bromination with Br₂ in the presence of UV light at 25–30°C introduces bromine atoms at the 1,1-positions. To optimize efficiency, monitor reaction kinetics via gas chromatography (GC) and adjust stoichiometric ratios (e.g., Br₂:Cl₂ = 2:1) to minimize side products like 1,2-dibromo isomers. Solvent polarity (e.g., CCl₄) also influences regioselectivity .

Q. How can the molecular structure of this compound be confirmed experimentally?

Combine spectroscopic and crystallographic methods:

- NMR : Analyze and spectra to identify chemical shifts for Br/Cl-substituted carbons (~125–135 ppm for sp² carbons) and coupling patterns.

- X-ray diffraction : Resolve the planar geometry and bond angles (expected C=C bond length ~1.34 Å, Br-C-Br ~112°).

- IR spectroscopy : Validate C=C stretching vibrations (~1600 cm⁻¹) and absence of C-H bonds (if fully halogenated) .

Q. What factors influence the thermal stability of this compound, and how can decomposition be mitigated?

Stability is affected by:

- Temperature : Decomposition initiates above 150°C, releasing HBr and HCl. Use differential scanning calorimetry (DSC) to identify exothermic peaks.

- Light exposure : UV radiation accelerates degradation; store in amber glass under inert gas (N₂/Ar).

- pH : Hydrolysis occurs in aqueous alkaline conditions (pH > 9). Stabilize with antioxidants like BHT (0.1% w/w) .

Advanced Research Questions

Q. What are the dominant degradation pathways of this compound in aerobic vs. anaerobic environments?

- Aerobic : Microbial oxidation via Pseudomonas spp. produces 2,2-dichloroacetic acid, confirmed by LC-MS/MS.

- Anaerobic : Reductive dehalogenation by Dehalococcoides strains sequentially removes halogens, forming ethylene as the end product. Track intermediates (e.g., 1-bromo-2,2-dichloroethene) using stable isotope probing (SIP) with -labeled substrates .

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

- Steric hindrance : The 1,1-dibromo configuration reduces accessibility for nucleophilic attack compared to 1,2-isomers.

- Electronic effects : Electron-withdrawing halogens increase electrophilicity at the double bond, favoring Suzuki-Miyaura couplings with arylboronic acids. Use Pd(PPh₃)₄ as a catalyst and DFT calculations to predict regioselectivity .

Q. What analytical challenges arise in quantifying trace levels of this compound in environmental matrices?

- Matrix interference : Co-eluting compounds (e.g., PCBs) complicate GC-ECD analysis. Use dual-column confirmation or GC-MS/MS with MRM transitions (e.g., m/z 258 → 79 for Br⁻).

- Detection limits : Achieve sub-ppb sensitivity via solid-phase microextraction (SPME) with Carboxen-PDMS fibers. Validate recovery rates (85–110%) in spiked soil/water samples .

Q. How can computational modeling predict the environmental fate of this compound?

Apply QSPR models to estimate:

- Henry’s law constant : Predict volatility using Molinspiration or EPI Suite.

- Bioconcentration factor (BCF) : Correlate logP (estimated ~2.8) with aquatic toxicity.

Validate against experimental biodegradation half-lives (e.g., t₁/₂ = 30–60 days in soil) .

Data Contradiction and Resolution

Q. Discrepancies in reported solubility data for this compound: How should researchers reconcile these?

Literature values vary due to:

Q. Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.